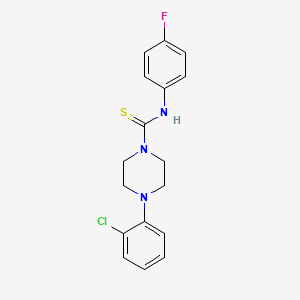![molecular formula C17H24N2O2 B4179397 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide
描述
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide, also known as N-PPB, is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound was first synthesized in 2002 by researchers at the University of North Carolina at Chapel Hill. Since then, N-PPB has been studied extensively for its unique properties and potential applications.
作用机制
The mechanism of action of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide is not fully understood, but it is believed to involve the modulation of ion channels and other signaling pathways. Specifically, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the activity of TRPV4 and TRPA1 channels, which are involved in pain and inflammation. N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth.
Biochemical and Physiological Effects:
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neuroscience, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to reduce pain and inflammation by inhibiting the activity of TRPV4 and TRPA1 channels. In pharmacology, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to reduce blood pressure and improve cardiovascular function by targeting specific signaling pathways. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways.
实验室实验的优点和局限性
One advantage of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide in lab experiments is its ability to modulate specific signaling pathways and ion channels, which can provide valuable insights into the underlying mechanisms of various diseases and conditions. However, one limitation of using N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide is its potential toxicity and side effects, which must be carefully monitored and controlled in lab experiments.
未来方向
There are several potential future directions for research on N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide. One area of interest is the development of more specific and potent analogs of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide for use in various applications. Another area of interest is the investigation of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide's potential use in treating other diseases and conditions, such as diabetes and obesity. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide, in order to optimize its use in various applications.
科学研究应用
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to modulate the activity of ion channels, such as TRPV4 and TRPA1, which are involved in pain and inflammation. In pharmacology, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been studied as a potential drug target for the treatment of hypertension and other cardiovascular diseases. In cancer research, N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways.
属性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-15(14-8-4-3-5-9-14)17(21)18-11-7-13-19-12-6-10-16(19)20/h3-5,8-9,15H,2,6-7,10-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWIJJZHMQBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



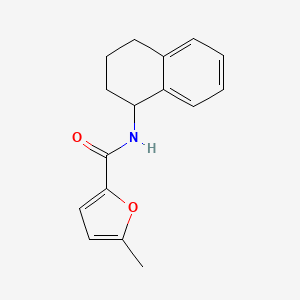
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)

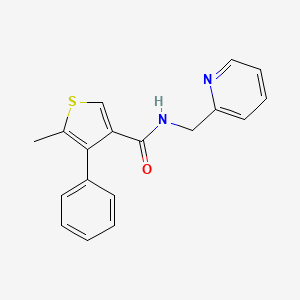
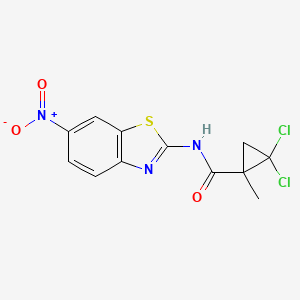
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)
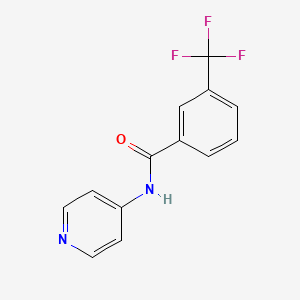
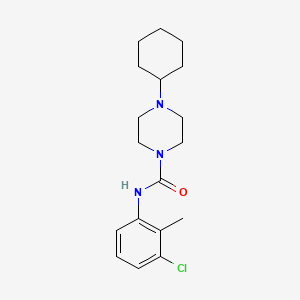
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)
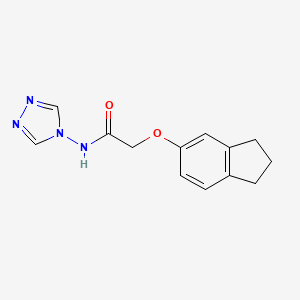
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4179421.png)
